Phenol, 5-butyl-2-methoxy-

Lipophilicity Partition coefficient Formulation science

Researchers seeking a non-food-grade antioxidant intermediate with tailored solubility often find BHA/BHT unsuitable. 5-Butyl-2-methoxyphenol (CAS 134319-00-9) addresses this with a unique substitution pattern that delivers intermediate lipophilicity (LogP 2.74) and distinct radical-scavenging potential. Ideal for emulsified systems, polymer stabilization, and SAR studies. Key advantages: - Intermediate LogP (2.74) prevents excessive fatty-phase accumulation. - Higher pKa (~14.7) vs. BHA offers different metal-interaction profiles. - Non-food-grade status simplifies industrial and research documentation.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 134319-00-9
Cat. No. B15093249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 5-butyl-2-methoxy-
CAS134319-00-9
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C11H16O2/c1-3-4-5-9-6-7-11(13-2)10(12)8-9/h6-8,12H,3-5H2,1-2H3
InChIKeyDWDQDGVEPVITJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Butyl‑2‑methoxyphenol (CAS 134319‑00‑9) – A Substituted Methoxyphenol for Antioxidant and Specialty Chemical Applications


5‑Butyl‑2‑methoxyphenol (CAS 134319‑00‑9) is a synthetic substituted phenol belonging to the methoxyphenol class. Its structure features a hydroxyl group at position 1, a methoxy group at position 2, and an n‑butyl chain at position 5 on the aromatic ring. The compound has a molecular weight of 180.24 g/mol, a calculated log P of 2.74, and a polar surface area of 29.46 Ų . This specific substitution pattern distinguishes it from both simple phenols and other alkyl‑substituted methoxyphenols, conferring a unique combination of lipophilicity and hydrogen‑bonding capacity that influences its behavior as an antioxidant intermediate, fragrance component, and specialty building block .

Why 5‑Butyl‑2‑methoxyphenol Cannot Be Replaced by Unsubstituted Phenols, Common Antioxidants, or Other Alkyl Methoxyphenols


Within the broad class of substituted phenols, even minor changes in alkyl chain length, branching, or ring position profoundly alter lipophilicity, acidity, and redox behavior. The 5‑butyl substitution on 5‑butyl‑2‑methoxyphenol yields a log P of 2.74, which is intermediate between more hydrophilic analogs (e.g., 5‑methyl‑2‑methoxyphenol, log P ≈ 1.71) and highly lipophilic common antioxidants like BHA (log P ≈ 3.2) or BHT (log P ≈ 5.25) [1]. Furthermore, the para‑alkyl substitution on the methoxyphenol scaffold is critical for developing antioxidant activity, a property absent in the parent 2‑methoxyphenol [2]. Consequently, generic “phenol” or “methoxyphenol” descriptors are inadequate for selection; the specific 5‑butyl‑2‑methoxy substitution pattern dictates a distinct profile of solubility, partitioning, and radical‑scavenging potential that directly impacts performance in formulated products, synthetic routes, and biological assays.

5‑Butyl‑2‑methoxyphenol: Quantitative Differentiation vs. Structural Analogs


Moderate Lipophilicity (log P 2.74) Balances Aqueous Solubility and Lipid Partitioning Relative to Common Antioxidants

5‑Butyl‑2‑methoxyphenol exhibits a calculated log P of 2.74 . This value is significantly lower than that of the widely used food antioxidant BHA (log P ≈ 3.2) [1] and substantially lower than BHT (log P ≈ 5.25) [2]. It is, however, higher than the 5‑methyl analog (log P ≈ 1.71) [3]. The intermediate lipophilicity suggests that 5‑butyl‑2‑methoxyphenol will partition into lipid phases less strongly than BHA/BHT, potentially reducing the risk of excessive accumulation in fatty tissues while still providing adequate solubility in oil‑based formulations.

Lipophilicity Partition coefficient Formulation science

Reduced Acidity (pKa ~14.7) Compared to Eugenol and Common Antioxidants May Influence Reactivity and Formulation Stability

The predicted pKa of 5‑butyl‑2‑methoxyphenol is 14.70 ± 0.60 . This is substantially higher (less acidic) than the experimental pKa of eugenol (~10.19) [1] and the predicted pKa values for BHA (11.4) and BHT (11.6) [2][3]. The lower acidity indicates that the phenolic hydroxyl group is less readily deprotonated under physiological or mildly basic conditions. This could translate into differences in metal chelation, redox cycling, and the propensity to form phenoxyl radicals.

Acidity constant pKa Chemical stability

Para‑Alkyl Substitution in 2‑Methoxyphenols Confers Antioxidant Activity Absent in the Parent Scaffold

While 2‑methoxyphenol (guaiacol) itself lacks significant antioxidant activity, the introduction of a para‑substituent such as an alkyl or alkoxy group is known to develop potent radical‑scavenging capability [1]. For 5‑butyl‑2‑methoxyphenol, the butyl group at the 5‑position (para to the hydroxyl) is expected to enhance antioxidant performance relative to unsubstituted 2‑methoxyphenol. Although direct antioxidant data for the target compound are not available, this class‑level structure‑activity relationship is well‑established and provides a rational basis for selection over simpler methoxyphenols in applications requiring oxidative stability.

Antioxidant activity Structure‑activity relationship Free radical scavenging

Structural Isomerism: 5‑Butyl vs. 4‑Butyl Substitution Alters Log P, pKa, and Biological Activity Profiles

5‑Butyl‑2‑methoxyphenol (CAS 134319‑00‑9) and its regioisomer 4‑butyl‑2‑methoxyphenol (CAS 59832‑96‑1, also known as a component of BHA) share the same molecular formula (C₁₁H₁₆O₂) and identical calculated log P (2.74) and PSA (29.46 Ų) . However, the difference in substitution pattern (meta‑alkyl vs. para‑alkyl relative to the hydroxyl) is known to influence electronic distribution, steric hindrance, and subsequent reactivity. For example, in related methoxyphenol attractants for insects, the 4‑alkyl substitution pattern showed distinct behavioral activity compared to other isomers [1]. Furthermore, the 5‑butyl isomer is not part of the BHA mixture and therefore avoids the toxicological scrutiny and regulatory restrictions associated with BHA as a food additive.

Isomer comparison Regiochemistry Physicochemical properties

High‑Value Application Scenarios for 5‑Butyl‑2‑methoxyphenol Based on Quantitative Differentiation


Antioxidant Additive in Lipid‑Based Formulations Requiring Moderate Partitioning

With a log P of 2.74, 5‑butyl‑2‑methoxyphenol is less lipophilic than BHA (log P 3.2) and BHT (log P 5.25) [1]. This intermediate lipophilicity makes it particularly suitable for emulsified systems, oil‑in‑water dispersions, and formulations where excessive accumulation in fatty phases is undesirable. The para‑alkyl substitution on the methoxyphenol scaffold activates antioxidant activity that is absent in unsubstituted 2‑methoxyphenol [2]. It may serve as a research tool to study oxidative stability in complex matrices or as a specialty antioxidant in industrial lubricants, cosmetics, or polymers where BHA/BHT are either too hydrophobic or face regulatory limitations.

Non‑Food Antioxidant and Synthetic Intermediate with Reduced Regulatory Burden

Unlike its regioisomer 4‑butyl‑2‑methoxyphenol, which is a major component of the food additive BHA (E320), 5‑butyl‑2‑methoxyphenol is not generally recognized as safe for direct food use . This distinction, while limiting food applications, actually positions the compound advantageously for industrial and research applications where the use of BHA is restricted or requires extensive documentation. Its higher pKa (∼14.7 vs. ∼11.4 for BHA) suggests different chemical stability and metal‑interaction profiles, potentially making it a superior choice in certain catalytic processes, polymer stabilization at elevated pH, or as a building block for synthesizing novel methoxyphenol derivatives without the regulatory constraints of a food‑grade additive.

Specialty Fragrance and Flavor Intermediate with a Unique Olfactory Profile

Substituted methoxyphenols are valued in the fragrance industry for their smoky, spicy, or clove‑like notes. 5‑Butyl‑2‑methoxyphenol, with its specific 5‑butyl‑2‑methoxy substitution, offers a distinct odor profile compared to eugenol (4‑allyl‑2‑methoxyphenol) or 5‑methyl‑2‑methoxyphenol [3]. The increased hydrophobicity from the butyl chain (log P 2.74 vs. eugenol ∼2.5) may also influence tenacity and evaporation rates in perfumery applications . While quantitative olfactory data are not available, the structural differentiation supports its use as a captive intermediate or a research compound for developing novel fragrance molecules with tailored release characteristics.

Chemical Probe for Studying Positional Isomer Effects in Biological Systems

The 5‑butyl isomer provides a valuable comparative tool against the 4‑butyl isomer (BHA component). Although both share identical molecular weight, log P, and PSA , the different substitution pattern alters electron density on the aromatic ring and the steric environment around the phenolic hydroxyl. This regioisomeric pair can be used in structure‑activity relationship (SAR) studies to dissect how subtle changes in substitution influence cytotoxicity, enzymatic metabolism, or receptor binding. For instance, studies on related 2‑methoxyphenols have shown that tumor cells exhibit differential sensitivity to 4‑alkyl vs. other substitution patterns [4], highlighting the value of 5‑butyl‑2‑methoxyphenol as a control or comparator compound in mechanistic investigations.

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